molecular formula C16H19ClN4O B6242623 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide CAS No. 2411220-39-6

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide

Cat. No.: B6242623
CAS No.: 2411220-39-6
M. Wt: 318.8
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Description

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base, such as potassium carbonate or sodium hydroxide.

    Introduction of the Acetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide: A similar compound with a phenyl group instead of a cyclohexyl group.

    2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide: A similar compound with a methyl group instead of a cyclohexyl group.

Uniqueness

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is unique due to its specific structural features, such as the presence of a cyclohexyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2411220-39-6

Molecular Formula

C16H19ClN4O

Molecular Weight

318.8

Purity

95

Origin of Product

United States

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